molecular formula C21H18N4O3S B3649633 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3649633
M. Wt: 406.5 g/mol
InChI Key: AJSBWLJCIVIURM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxybenzyl group, a thiadiazol group, a methyl group, a phenyl group, and an isoxazolecarboxamide group . These groups are common in many pharmaceutical compounds and could contribute to a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-thiadiazole ring and the isoxazole ring would likely contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the methoxy group could potentially undergo demethylation reactions, while the thiadiazole and isoxazole rings could participate in various ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could include further investigation into its potential biological activities and the development of more efficient synthesis methods .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-18(19(25-28-13)15-6-4-3-5-7-15)20(26)22-21-24-23-17(29-21)12-14-8-10-16(27-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBWLJCIVIURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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